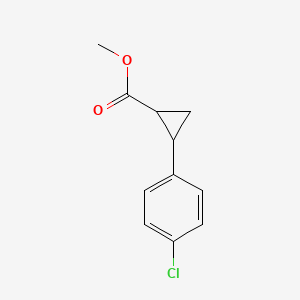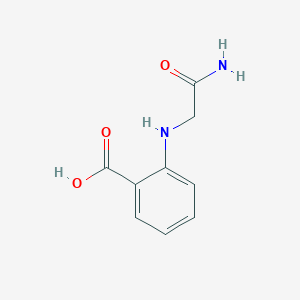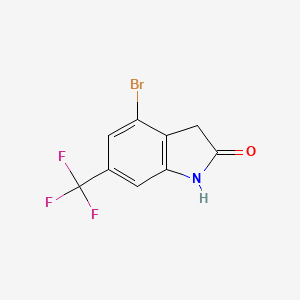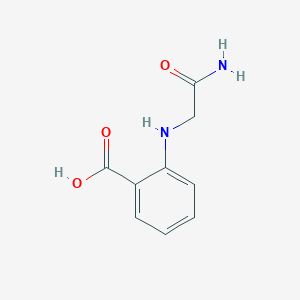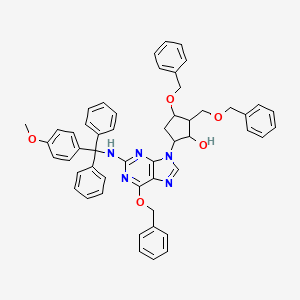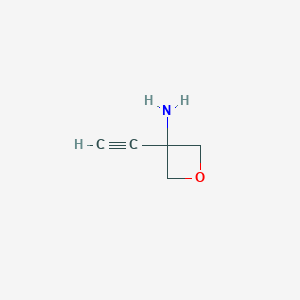
(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-アミノ-3-(チオフェン-2-イル)プロパン-1-オールは、チオフェン環を有するキラルなアミノアルコールです。この化合物は、医薬品や有機合成における潜在的な用途により注目されています。アミノ基とヒドロキシル基の両方が存在するため、さまざまな化学反応において汎用性の高い中間体となります。
準備方法
合成経路と反応条件
(S)-2-アミノ-3-(チオフェン-2-イル)プロパン-1-オールの合成は、いくつかの方法で達成できます。一般的なアプローチの1つは、対応するケトン前駆体の不斉還元です。 例えば、ロドトルラ・グルチニス(Rhodotorula glutinis)の全細胞を用いたN-メチル-3-オキソ-3-(チオフェン-2-イル)プロパンアミドの還元は、高いエナンチオ選択性で(S)-2-アミノ-3-(チオフェン-2-イル)プロパン-1-オールを生成することが報告されています .
工業生産方法
(S)-2-アミノ-3-(チオフェン-2-イル)プロパン-1-オールの工業生産方法には、通常、触媒的不斉還元プロセスが含まれます。これらの方法は、多くの場合、キラル触媒または生体触媒を使用して、所望のエナンチオマー過剰率を実現します。 ロドトルラ・グルチニス(Rhodotorula glutinis)の全細胞などの生体触媒の使用は、所望の生成物を高収率で生成する上で効果的であることが示されています .
化学反応の分析
反応の種類
(S)-2-アミノ-3-(チオフェン-2-イル)プロパン-1-オールは、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: ヒドロキシル基を酸化してケトンまたはアルデヒドを生成することができます。
還元: アミノ基を還元してアミンを生成することができます。
置換: ヒドロキシル基をハロゲン化物やエステルなどの他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 塩化チオニル (SOCl2) や三臭化リン (PBr3) などの試薬を置換反応に使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、ヒドロキシル基の酸化はケトンを生成する可能性があり、アミノ基の還元はアミンを生成する可能性があります。
科学研究における用途
(S)-2-アミノ-3-(チオフェン-2-イル)プロパン-1-オールは、次のようないくつかの科学研究における用途があります。
化学: 複雑な分子の合成におけるキラルビルディングブロックとして使用されます。
生物学: 生物活性化合物の合成における中間体として役立ちます。
医学: ブロックバスター抗うつ剤である(S)-デュロキセチンなどの医薬品の生産における重要な中間体です.
産業: ファインケミカルや特殊材料の生産に使用されます。
科学的研究の応用
(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
(S)-2-アミノ-3-(チオフェン-2-イル)プロパン-1-オールの作用機序は、その特定の用途によって異なります。医薬品合成の文脈では、それはエナンチオマー的に純粋な薬物の生産を促進するキラル中間体として作用します。関与する分子標的と経路は、合成される最終的な医薬品製品に固有です。
類似化合物の比較
類似化合物
(1S)-3-(メチルアミノ)-1-(チオフェン-2-イル)プロパン-1-オール: この化合物は構造的に類似していますが、アミノ基の代わりにメチルアミノ基を含んでいます.
N-メチル-3-オキソ-3-(チオフェン-2-イル)プロパンアミド: この化合物は、(S)-2-アミノ-3-(チオフェン-2-イル)プロパン-1-オールの合成における前駆体です.
独自性
(S)-2-アミノ-3-(チオフェン-2-イル)プロパン-1-オールは、その特定のキラル配置と、アミノ基とヒドロキシル基の両方が存在することによってユニークです。この組み合わせにより、エナンチオマー的に純粋な医薬品やその他の複雑な分子の合成において貴重な中間体となっています。
類似化合物との比較
Similar Compounds
(1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: This compound is structurally similar but contains a methylamino group instead of an amino group.
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: This compound is a precursor in the synthesis of (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both an amino group and a hydroxyl group. This combination makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other complex molecules.
特性
CAS番号 |
887405-42-7 |
|---|---|
分子式 |
C7H11NOS |
分子量 |
157.24 g/mol |
IUPAC名 |
2-amino-3-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11NOS/c8-6(5-9)4-7-2-1-3-10-7/h1-3,6,9H,4-5,8H2 |
InChIキー |
LKMKVVNGSUXRQB-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CC(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)
![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)

![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)
![[1,2-Benzenediolato(2)-O,O']oxotitanium](/img/structure/B12284568.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-](/img/structure/B12284577.png)

